ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate: Unique due to its specific combination of functional groups and heterocyclic rings.
Other Pyrido[1,2-a]pyrimidine Derivatives: Share the core structure but differ in the attached functional groups, leading to different properties and applications
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Biological Activity
Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C26H30N4O4S2
Molecular Weight: 526.7 g/mol
IUPAC Name: Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
InChI Key: OITJCTUFFUSGHR-HKWRFOASSA-N
The compound's structure features multiple functional groups that may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation: It may interact with receptors, altering their activity and influencing signaling pathways.
- Antioxidant Activity: Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine and pyrido[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties:
Activity Type | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
---|---|---|---|
Antibacterial | 0.004 - 0.03 | Enterobacter cloacae | E. coli |
Antifungal | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |
These findings suggest that the compound's derivatives can outperform traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in certain cases .
Anticancer Activity
The anticancer potential of ethyl 1-{9-methyl...} has been explored in various studies:
- Cytotoxicity Against Cancer Cell Lines:
- Mechanisms of Action:
Antioxidant Activity
The antioxidant capacity of the compound's derivatives has been evaluated using various assays:
Compound | EC50 (mM) | Activity Type |
---|---|---|
Compound 3i | 0.565 ± 0.051 | Lipid peroxidation inhibition |
Compound 3r | 0.708 ± 0.074 | Lipid peroxidation inhibition |
These compounds effectively reduce lipid peroxidation, indicating their potential as protective agents against oxidative damage .
Study on Thiazolidinone Derivatives
A study by Da Silva et al. evaluated the anti-glioma activity and cytotoxicity of thiazolidinone derivatives synthesized through a one-pot multi-component reaction (MCR). The results indicated that certain derivatives exhibited potent antitumor effects by decreasing cell viability in glioblastoma multiforme cells significantly .
Research on Antimicrobial Properties
In another study focused on antimicrobial activity, a series of thiazolidine derivatives were tested against several Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Properties
Molecular Formula |
C22H24N4O4S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-30-21(29)14-7-10-25(11-8-14)18-15(12-16-20(28)24(3)22(31)32-16)19(27)26-9-5-6-13(2)17(26)23-18/h5-6,9,12,14H,4,7-8,10-11H2,1-3H3/b16-12- |
InChI Key |
ASGWKDWJDTVYRE-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
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